3-(Dodecylsulfonyl)propanoic acid
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Overview
Description
3-(Dodecane-1-sulfonyl)-propionic acid: is an organic compound characterized by a long alkyl chain attached to a sulfonyl group and a propionic acid moiety. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecane-1-sulfonyl)-propionic acid typically involves the sulfonation of dodecane followed by the introduction of a propionic acid group. One common method includes the use of sulfuryl chloride to sulfonate dodecane under photochemical conditions. The resulting dodecane-1-sulfonyl chloride is then reacted with a suitable propionic acid derivative to yield the final product .
Industrial Production Methods: In industrial settings, the production of 3-(Dodecane-1-sulfonyl)-propionic acid may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfonyl group in 3-(Dodecane-1-sulfonyl)-propionic acid can undergo oxidation reactions, often leading to the formation of sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-(Dodecane-1-sulfonyl)-propionic acid is used as a surfactant in various chemical reactions, aiding in the solubilization of hydrophobic compounds and enhancing reaction rates.
Biology: In biological research, this compound can be used to study membrane dynamics and protein-lipid interactions due to its surfactant properties.
Medicine: The compound’s surfactant nature makes it useful in drug delivery systems, where it can help in the formulation of hydrophobic drugs.
Industry: Industrially, 3-(Dodecane-1-sulfonyl)-propionic acid is used in the formulation of detergents, emulsifiers, and corrosion inhibitors .
Mechanism of Action
The primary mechanism of action of 3-(Dodecane-1-sulfonyl)-propionic acid is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonyl group interacts with water molecules, while the long alkyl chain interacts with hydrophobic substances, facilitating their dispersion in water .
Comparison with Similar Compounds
- Dodecane-1-sulfonic acid sodium salt
- Sodium 1-decanesulfonate
- Sodium 1-octanesulfonate
Comparison: 3-(Dodecane-1-sulfonyl)-propionic acid is unique due to the presence of both a sulfonyl group and a propionic acid moiety. This dual functionality enhances its surfactant properties compared to similar compounds that may only contain a sulfonyl group. Additionally, the longer alkyl chain in 3-(Dodecane-1-sulfonyl)-propionic acid provides better hydrophobic interactions, making it more effective in applications requiring strong surfactant activity .
Properties
Molecular Formula |
C15H30O4S |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
3-dodecylsulfonylpropanoic acid |
InChI |
InChI=1S/C15H30O4S/c1-2-3-4-5-6-7-8-9-10-11-13-20(18,19)14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI Key |
BYSJGTIFJVSZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
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